Inulicin

Catalog No.
S530706
CAS No.
33627-41-7
M.F
C17H24O5
M. Wt
308.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Inulicin

CAS Number

33627-41-7

Product Name

Inulicin

IUPAC Name

3-[(3aS,4R,5R,8aR)-4-hydroxy-5,7-dimethyl-3-methylidene-2-oxo-4,5,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl]propyl acetate

Molecular Formula

C17H24O5

Molecular Weight

308.4 g/mol

InChI

InChI=1S/C17H24O5/c1-9-8-14-15(11(3)17(20)22-14)16(19)10(2)13(9)6-5-7-21-12(4)18/h10,14-16,19H,3,5-8H2,1-2,4H3/t10-,14-,15-,16-/m1/s1

InChI Key

QKVABRCMWRXFAF-HMTTWLPMSA-N

SMILES

CC(OCCCC1=C(C)C[C@@]([C@@]([C@H](O)[C@@H]1C)([H])C2=C)([H])OC2=O)=O

Solubility

Soluble in DMSO

Synonyms

Inulicin

Canonical SMILES

CC1C(C2C(CC(=C1CCCOC(=O)C)C)OC(=O)C2=C)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]2[C@@H](CC(=C1CCCOC(=O)C)C)OC(=O)C2=C)O

Description

The exact mass of the compound Inulicin is 308.16 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of sesquiterpenoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inulicin, also known as 1-O-Acetylbritannilactone, is a natural compound derived from the plant Inula japonica. It belongs to the class of sesquiterpene lactones, characterized by a unique chemical structure that includes a lactone ring. Inulicin is notable for its potential therapeutic properties and has been studied for its biological activities, particularly in the context of inflammation and pain relief. The compound is recognized for its ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process .

Typical of sesquiterpene lactones. Its structure allows it to participate in reactions such as:

  • Hydrolysis: The lactone ring can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids or alcohols.
  • Acylation: Inulicin can react with acylating agents to form esters, which may enhance its solubility and bioavailability.
  • Reduction: The carbonyl group in the lactone can be reduced to alcohols, modifying its reactivity and biological properties.

These reactions are significant for modifying inulicin for enhanced pharmacological applications or for studying its mechanisms of action .

Inulicin exhibits several biological activities:

  • Anti-inflammatory Effects: Inulicin has been shown to inhibit cyclooxygenase-1 and cyclooxygenase-2 enzymes, which are involved in the synthesis of prostaglandins that mediate inflammation. This inhibition suggests potential use in treating inflammatory conditions .
  • Antioxidant Properties: The compound demonstrates antioxidant activity, helping to neutralize free radicals and reduce oxidative stress in cells .
  • Antimicrobial Activity: Inulicin has shown efficacy against various microbial strains, indicating potential applications in combating infections .
  • Analgesic Effects: Due to its anti-inflammatory properties, inulicin may also serve as an analgesic agent, providing pain relief in various conditions.

Inulicin can be synthesized through various methods:

  • Extraction from Natural Sources: It is primarily obtained from Inula japonica through solvent extraction methods. The plant material is typically dried and ground before extraction with organic solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis of inulicin involves the construction of the lactone ring through cyclization reactions of appropriate precursors. This method allows for the modification of functional groups to enhance biological activity or solubility.
  • Biotransformation: Microbial fermentation processes can also be employed to produce inulicin from simpler substrates using specific strains that metabolize precursor compounds into sesquiterpene lactones .

Inulicin shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameTypeKey CharacteristicsUnique Aspects
1-O-AcetylbritannilactoneSesquiterpene LactoneExhibits anti-inflammatory and analgesic propertiesDerived from Inula japonica
ArtemisininSesquiterpene LactoneAntimalarial propertiesDerived from Artemisia annua
CostunolideSesquiterpene LactoneAnti-inflammatory and anticancer activitiesFound in Costus speciosus
ParthenolideSesquiterpene LactoneAnti-inflammatory effects; inhibits NF-kB signalingDerived from Tanacetum parthenium
LactucopicrinSesquiterpene LactoneAntimicrobial and anti-inflammatory propertiesFound in Lactuca virosa

Inulicin's unique combination of anti-inflammatory and antioxidant properties positions it as a promising candidate for therapeutic applications, particularly when compared to other sesquiterpene lactones. Its specific derivation from Inula japonica further distinguishes it within this class of compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

308.16237386 g/mol

Monoisotopic Mass

308.16237386 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Li JJ, Wen JK, Han M. [Inulicin inhibits activation and expression of vascular remodeling enzymes induced by de-endothelium]. Zhongguo Ying Yong Sheng Li Xue Za Zhi. 2008 May;24(2):156-60. Chinese. PubMed PMID: 21141515.
2: Zhao J, Wen J, Han M. [Determination of acetylbritannilactone in inulicin and rat plasma by micellar electrokinetic capillary chromatography with on-line sweeping concentration technique]. Se Pu. 2006 Sep;24(5):508-12. Chinese. PubMed PMID: 17165550.
3: Belova LF, Baginskaia AI, Trumpe TE, Sokolov SIa, Rybalko KS. [Pharmacological properties of inulicin, a sesquiterpene lactone from Japanese inula]. Farmakol Toksikol. 1981 Jul-Aug;44(4):463-7. Russian. PubMed PMID: 7286207.

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